3,4-Dimethoxyaniline hydrochloride
Overview
Description
3,4-Dimethoxyaniline hydrochloride is a chemical compound with the CAS Number: 35589-32-3. It has a molecular weight of 189.64 and its IUPAC name is this compound . It is typically stored in an inert atmosphere at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C8H12ClNO2 . The structure includes a benzene ring with two methoxy groups (-OCH3) and one amino group (-NH2) attached .Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
1. Vibrational Structure Analysis
3,4-Dimethoxyaniline (3,4-DMA) has been the subject of combined experimental and theoretical studies to understand its molecular and vibrational structure. The Fourier Transform Infrared and Raman spectra of 3,4-DMA were recorded, and various properties like harmonic vibrational frequencies, infrared intensities, and Raman scattering activities were analyzed. These studies provide a deeper understanding of the compound's characteristics and potential applications in various fields (Sundaraganesan et al., 2008).
2. Synthesis and Chemical Characterization
3,4-Dimethoxyaniline has been synthesized from 3,4-dimethoxybenzene, showcasing methods of producing this compound efficiently. The synthesis process involves nitrating 3,4-dimethoxybenzene and then reducing the product to 3,4-dimethoxyaniline using specific catalysts and conditions. Such studies are significant for industrial applications where 3,4-dimethoxyaniline is used as an intermediate or a final product (Qiu Wei-jie & Lin Jun, 2005).
3. Application in Conducting Polymers
Research has been conducted on the synthesis and characterization of poly(2,5-dimethoxyaniline), a novel, soluble, conducting polymer. This polymer exhibits interesting properties such as efficient catalysis and varying surface morphology based on the anionic component used. Such polymers find applications in electronics, sensors, and other advanced materials (Storrier, Colbran, & Hibbert, 1994).
4. Electrochemical Performance
The electrochemical performance of poly(2,5-dimethoxyaniline) hydrochloride nanostructures has been investigated. These studies are essential for developing advanced materials for energy storage devices like supercapacitors. The results indicated high conductivity and good crystallinity, making it a suitable material for cathode application in hybrid supercapacitors (Palaniappan et al., 2011).
Safety and Hazards
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,4-Dimethoxyaniline hydrochloride . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets and its overall stability.
Properties
IUPAC Name |
3,4-dimethoxyaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-10-7-4-3-6(9)5-8(7)11-2;/h3-5H,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQXLLAHSKZOMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189055 | |
Record name | 3,4-Dimethoxyanilinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90189055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35589-32-3 | |
Record name | Benzenamine, 3,4-dimethoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35589-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethoxyanilinium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035589323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethoxyanilinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90189055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethoxyanilinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.833 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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